N'-hydroxy-3-morpholin-4-ylpropanimidamide
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Overview
Description
(E)-N’-HYDROXY-3-(MORPHOLIN-4-YL)PROPANIMIDAMIDE is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields This compound is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-HYDROXY-3-(MORPHOLIN-4-YL)PROPANIMIDAMIDE typically involves the reaction of morpholine with appropriate precursors under controlled conditions. One common method involves the Michael addition of morpholine to α-bromoacrylic acid esters, followed by further functionalization steps . This one-pot synthesis approach is advantageous as it minimizes the need for intermediate isolation and purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, maintaining stringent reaction conditions and using high-purity reagents are crucial for producing the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-HYDROXY-3-(MORPHOLIN-4-YL)PROPANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-N’-HYDROXY-3-(MORPHOLIN-4-YL)PROPANIMIDAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (E)-N’-HYDROXY-3-(MORPHOLIN-4-YL)PROPANIMIDAMIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby modulating cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-(MORPHOLIN-4-YL)-N’-SULFONYL-1,2,3-THIADIAZOLE-4-AMIDINES: This compound shares the morpholine ring but has different functional groups, leading to distinct chemical properties and applications.
3-(MORPHOLIN-4-YL)PROPANE-2,3-DIONE 4-ALLYLTHIOSEMICARBAZONE: Another compound with a morpholine ring, used in the synthesis of coordination compounds with antibacterial and antifungal properties.
Uniqueness
(E)-N’-HYDROXY-3-(MORPHOLIN-4-YL)PROPANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H15N3O2 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
N'-hydroxy-3-morpholin-4-ylpropanimidamide |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9) |
InChI Key |
VGMYEKAPTYTGAL-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1CC/C(=N\O)/N |
Canonical SMILES |
C1COCCN1CCC(=NO)N |
Origin of Product |
United States |
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